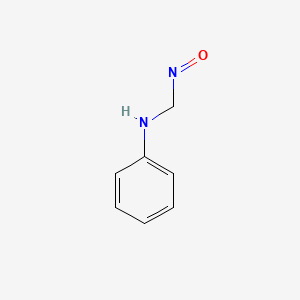
N-(nitrosomethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(Nitrosomethyl)aniline can be synthesized through several methods. One common approach involves the nitrosation of N-methylaniline using nitrous acid. The reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction can be represented as follows: [ \text{C6H5NHCH3} + \text{HNO2} \rightarrow \text{C6H5N(NO)CH3} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the use of tert-butyl nitrite as a nitrosating agent under solvent-free conditions. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N-(Nitrosomethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield N-methylaniline.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Production of N-methylaniline.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(Nitrosomethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its role in biological systems, particularly its mutagenic and carcinogenic properties.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of dyes, rubber chemicals, and other industrial chemicals.
Mecanismo De Acción
N-(Nitrosomethyl)aniline can be compared with other nitroso compounds such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar structural features but differ in their alkyl substituents. This compound is unique due to its specific reactivity and applications in different fields .
Comparación Con Compuestos Similares
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
N-(Nitrosomethyl)aniline stands out due to its specific chemical properties and the breadth of its applications in scientific research and industry.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
N-(nitrosomethyl)aniline |
InChI |
InChI=1S/C7H8N2O/c10-9-6-8-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
IEUIXFBDJPIUPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



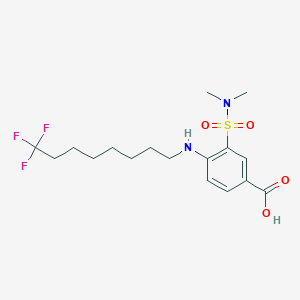
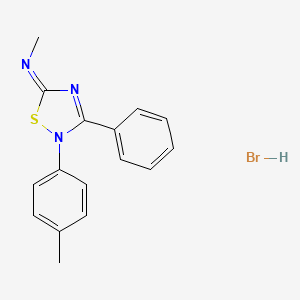

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)
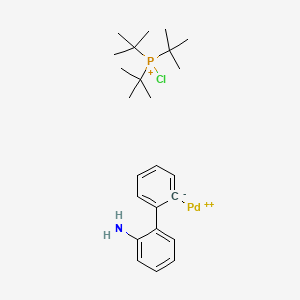

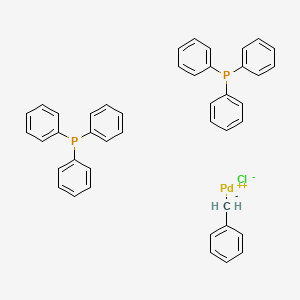
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)



![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
